
1-Adamantanethiol
描述
1-Adamantanethiol is a chemical compound with the molecular formula C10H16S . It is a thiol derivative of adamantane, a bulky caged hydrocarbon. The compound is known for its unique structure, which includes a sulfur atom bonded to the adamantane framework. This structure imparts distinct physical and chemical properties to this compound, making it a valuable compound in various scientific and industrial applications .
作用机制
Target of Action
1-Adamantanethiol (AT) is a bulky caged hydrocarbon-based thiol . It primarily targets surface atoms, forming a self-assembled monolayer (SAM) by attaching order close packed structured to these atoms .
Mode of Action
The mode of action of this compound involves the formation of a self-assembled monolayer (SAM) on the surface atoms . This is facilitated by its unique structure, which is a bulky caged hydrocarbon-based thiol that has no free rotational configurations in its backbone .
Biochemical Pathways
It’s known that it can be used to functionalize folic acid-based polyethylene glycol-maleimide . This suggests that it may interact with biochemical pathways involving folic acid and polyethylene glycol.
Result of Action
This compound can be used in the development of gold nanorod (AuNR) based mixtures for spatiotemporal delivery of anticancer therapeutics . It can also be used with 1-octadecanethiol which forms SAM on palladium/aluminum oxide (Pd/Al2O3) which finds potential application as a controlled catalyst .
生化分析
Biochemical Properties
1-Adamantanethiol plays a significant role in biochemical reactions due to its ability to form self-assembled monolayers (SAMs) on various surfaces . These SAMs are highly ordered and densely packed, making them useful in applications such as biosensors and surface modifications. This compound interacts with enzymes, proteins, and other biomolecules primarily through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the modification of protein function and activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through thiol-disulfide exchange reactions. This compound can also impact gene expression by altering the redox state of transcription factors, thereby influencing their binding to DNA. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its thiol group. This compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein structure and function. This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by altering the redox state of transcription factors, thereby affecting their ability to bind to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form disulfides, which can alter its biochemical properties. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. This compound can affect the activity of enzymes involved in redox reactions, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can influence the production of reactive oxygen species (ROS) and the cellular redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization within the cell, with distinct effects observed in different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
1-Adamantanethiol can be synthesized through several methods. One common approach involves the reaction of adamantane with sulfur-containing reagents. For example, the reaction of adamantane with thiourea in the presence of hydrochloric acid can yield this compound. Another method involves the reaction of adamantane with sulfur monochloride followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and distillation .
化学反应分析
Types of Reactions
1-Adamantanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the adamantane framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted adamantane derivatives.
科学研究应用
1-Adamantanethiol has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Cyclohexanethiol: Another thiol derivative with a similar structure but different physical properties.
2-Phenylethanethiol: A thiol compound with an aromatic ring, offering different reactivity and applications.
Triisopropylsilanethiol: A thiol with a bulky silane group, used in different industrial applications.
Uniqueness of 1-Adamantanethiol
This compound is unique due to its adamantane framework, which provides exceptional stability and rigidity. This structure allows for the formation of highly ordered SAMs, making it particularly valuable in nanotechnology and materials science .
属性
IUPAC Name |
adamantane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJLNODXLXTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187871 | |
| Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34301-54-7 | |
| Record name | 1-Adamantylthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34301-54-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ADAMANTYLTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54Q8GF3SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



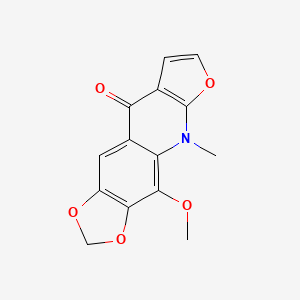
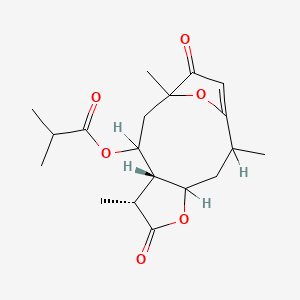
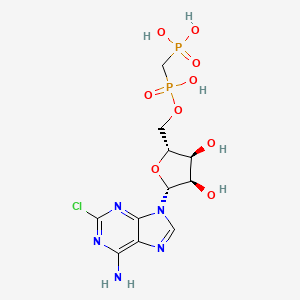
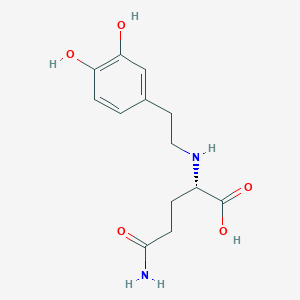
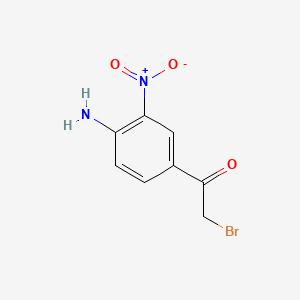
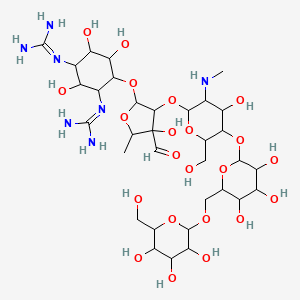
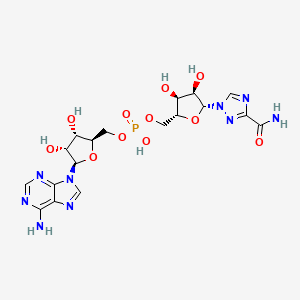
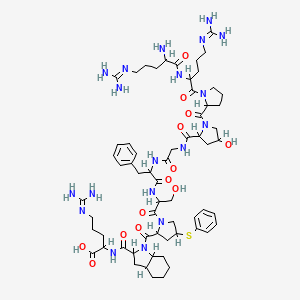
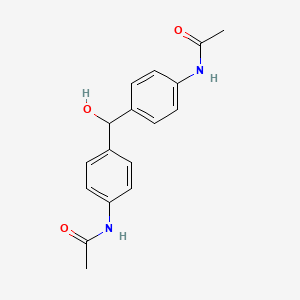



![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)
